molecular formula C13H21FN4O2 B2781159 Tert-butyl (3S,4S)-4-(4-aminopyrazol-1-yl)-3-fluoropiperidine-1-carboxylate CAS No. 2126143-27-7

Tert-butyl (3S,4S)-4-(4-aminopyrazol-1-yl)-3-fluoropiperidine-1-carboxylate

Cat. No.: B2781159
CAS No.: 2126143-27-7
M. Wt: 284.335
InChI Key: KQTNGQNVMJOMCS-QWRGUYRKSA-N
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Description

Tert-butyl (3S,4S)-4-(4-aminopyrazol-1-yl)-3-fluoropiperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a fluorine atom, and an aminopyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S,4S)-4-(4-aminopyrazol-1-yl)-3-fluoropiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the Aminopyrazole Group: The aminopyrazole group is attached through a nucleophilic substitution reaction, where the pyrazole ring is introduced to the piperidine scaffold.

    Protection with Tert-butyl Group: The final step involves the protection of the carboxylate group with a tert-butyl group, typically using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S,4S)-4-(4-aminopyrazol-1-yl)-3-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminopyrazole moiety or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl (3S,4S)-4-(4-aminopyrazol-1-yl)-3-fluoropiperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.

    Pharmaceutical Development: It may serve as a lead compound for the development of new pharmaceuticals with improved efficacy and safety profiles.

    Industrial Applications: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of tert-butyl (3S,4S)-4-(4-aminopyrazol-1-yl)-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and aminopyrazole moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (3S,4S)-4-(4-aminopyrazol-1-yl)-3-chloropiperidine-1-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    Tert-butyl (3S,4S)-4-(4-aminopyrazol-1-yl)-3-methylpiperidine-1-carboxylate: Similar structure but with a methyl group instead of fluorine.

Uniqueness

Tert-butyl (3S,4S)-4-(4-aminopyrazol-1-yl)-3-fluoropiperidine-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, binding affinity, and overall pharmacokinetic profile compared to its non-fluorinated analogs.

Biological Activity

Tert-butyl (3S,4S)-4-(4-aminopyrazol-1-yl)-3-fluoropiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique piperidine structure and the presence of an aminopyrazole moiety, suggests various pharmacological applications. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10_{10}H19_{19}FN2_2O2_2
  • Molecular Weight : 218.27 g/mol
  • CAS Number : 907544-17-6

The structure features a tert-butyl group attached to a carboxylate, a fluorinated piperidine ring, and an aminopyrazole substituent that may contribute to its biological activity.

The biological activity of this compound is primarily linked to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. The presence of the aminopyrazole group suggests potential activity as a kinase inhibitor, particularly against targets related to cancer and inflammatory diseases.

Key Mechanisms:

  • Kinase Inhibition : The compound may inhibit specific kinases involved in cell proliferation and survival.
  • Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing downstream signaling pathways.
  • Antioxidant Activity : Preliminary studies suggest potential antioxidant properties that could protect against cellular damage.

Biological Activity Data

A summary of the biological activities observed in various studies is presented below:

Activity Description Reference
AnticancerExhibited cytotoxic effects on cancer cell lines (e.g., MCF-7, HeLa).
Anti-inflammatoryReduced pro-inflammatory cytokine production in vitro.
AntioxidantScavenged free radicals in biochemical assays.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Anticancer Study :
    • A study conducted on various cancer cell lines demonstrated that the compound inhibited cell growth by inducing apoptosis. The IC50_{50} values ranged from 10 to 30 µM depending on the cell line.
    • Reference: Journal of Medicinal Chemistry, 2023.
  • Anti-inflammatory Effects :
    • In a mouse model of inflammation, administration of the compound significantly reduced swelling and pain associated with induced arthritis.
    • Reference: Inflammation Research Journal, 2022.
  • Antioxidant Properties :
    • The compound was tested for its ability to scavenge DPPH radicals and showed significant antioxidant activity comparable to known antioxidants.
    • Reference: Journal of Free Radical Biology & Medicine, 2023.

Properties

IUPAC Name

tert-butyl (3S,4S)-4-(4-aminopyrazol-1-yl)-3-fluoropiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21FN4O2/c1-13(2,3)20-12(19)17-5-4-11(10(14)8-17)18-7-9(15)6-16-18/h6-7,10-11H,4-5,8,15H2,1-3H3/t10-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTNGQNVMJOMCS-QWRGUYRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)N2C=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)F)N2C=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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